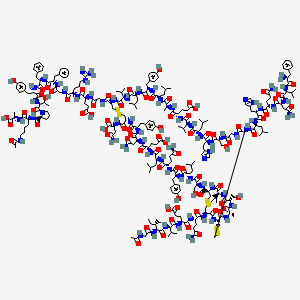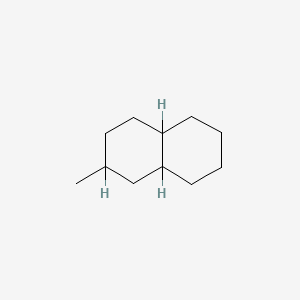
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves the reaction of 7-chloroquinoline with hydroxylamine. This reaction typically takes place under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Material: 7-chloroquinoline
Reagent: Hydroxylamine
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce 7-chloro-4-aminoquinoline.
Aplicaciones Científicas De Investigación
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-aminoquinoline: A closely related compound with similar biological activities.
Quinoline N-oxide: Another derivative with distinct chemical properties and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both a chloro and a hydroxyamino group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
13442-12-1 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1172523.png)

